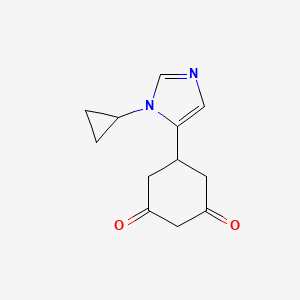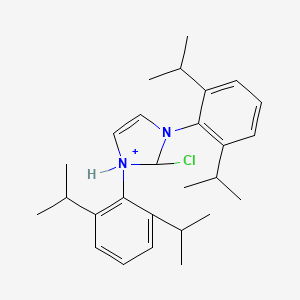
2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H17N2O2Cl2 It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylmorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition or activation and receptor modulation.
Comparison with Similar Compounds
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Comparison: 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride stands out due to its unique combination of a morpholine ring and an ethylamine side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C7H18Cl2N2O |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(4-methylmorpholin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-4-5-10-7(6-9)2-3-8;;/h7H,2-6,8H2,1H3;2*1H |
InChI Key |
DPEQIFIZCASQHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


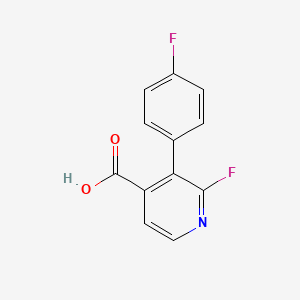
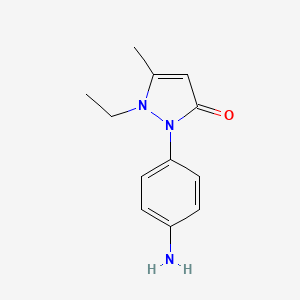
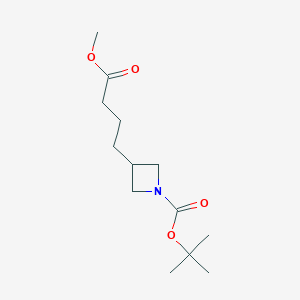

![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
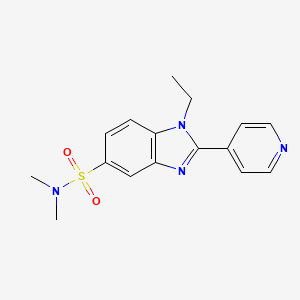

![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
